molecular formula C20H16N4O2 B2845783 3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile CAS No. 2034353-20-1

3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile

Cat. No.: B2845783
CAS No.: 2034353-20-1
M. Wt: 344.374
InChI Key: HGPJPAHSNKDMGY-UHFFFAOYSA-N
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Description

3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile is a heterocyclic organic compound featuring a 1,2,4-oxadiazole core substituted with a phenyl group at the 5-position. The oxadiazole ring is fused to a pyrrolidine moiety via a carbonyl group, which is further connected to a benzonitrile-substituted benzene ring. This structure confers unique electronic and steric properties, making it a candidate for pharmacological applications, particularly in receptor modulation. The benzonitrile group likely enhances lipophilicity and membrane permeability, while the pyrrolidine ring may contribute to conformational rigidity or hydrogen-bonding interactions .

Properties

IUPAC Name

3-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c21-12-14-5-4-8-16(11-14)20(25)24-10-9-17(13-24)18-22-19(26-23-18)15-6-2-1-3-7-15/h1-8,11,17H,9-10,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGPJPAHSNKDMGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC(=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amidoxime Formation

The 1,2,4-oxadiazole ring is synthesized via cyclization of an amidoxime intermediate. A widely adopted method involves reacting a nitrile precursor with hydroxylamine under basic conditions:

Procedure :

  • Substrate : 5-Phenyl-1,2,4-oxadiazole precursors (e.g., benzonitrile derivatives).
  • Reagents : Hydroxylamine hydrochloride, sodium bicarbonate, ethanol.
  • Conditions : Reflux at 80°C for 8–18 hours.

Example :
Benzonitrile (1 ) reacts with hydroxylamine hydrochloride in ethanol under reflux to yield benzamidoxime (2 ) (90% yield). Kinetic studies indicate that electron-withdrawing groups on the nitrile accelerate amidoxime formation.

Cyclization to Oxadiazole

The amidoxime undergoes cyclization with a carboxylic acid derivative (e.g., methyl salicylate) to form the 1,2,4-oxadiazole ring:

Procedure :

  • Reagents : Methyl salicylate, sodium hydroxide, dimethyl sulfoxide (DMSO).
  • Conditions : Stirring at room temperature for 24 hours, followed by aqueous workup.

Mechanism :
The reaction proceeds via nucleophilic attack of the amidoxime’s oxygen on the carbonyl carbon of methyl salicylate, followed by elimination of methanol and ring closure.

Functionalization of the Pyrrolidine Ring

Pyrrolidine Substitution

The pyrrolidine ring is functionalized at the 3-position with the 1,2,4-oxadiazole moiety. This step typically employs nucleophilic substitution or transition metal-catalyzed cross-coupling:

Procedure :

  • Substrate : 3-Aminopyrrolidine.
  • Reagents : 5-Phenyl-1,2,4-oxadiazole-3-carbonyl chloride, triethylamine, dichloromethane.
  • Conditions : 0°C to room temperature, 12 hours.

Optimization :
Using DMSO as a polar aprotic solvent improves reaction kinetics, achieving >85% yield.

Coupling with the Benzonitrile Group

Carbonyl Linkage Formation

The final step involves coupling the functionalized pyrrolidine with 3-cyanobenzoyl chloride:

Procedure :

  • Reagents : 3-Cyanobenzoyl chloride, N,N-diisopropylethylamine (DIPEA), tetrahydrofuran (THF).
  • Conditions : Stirring at 0°C for 1 hour, followed by gradual warming to room temperature.

Mechanism :
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the pyrrolidine’s nitrogen attacks the carbonyl carbon of 3-cyanobenzoyl chloride, releasing HCl.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Patent WO2011151163A1 highlights a scalable biphasic system for oxadiazole synthesis:

  • Reagents : 30% NaOH, toluene, isobutyronitrile.
  • Conditions : Dropwise addition of NaOH to maintain pH 12 and temperature <30°C.
  • Yield : 90% amidoxime intermediate.

Purification Strategies

  • Crystallization : Toluene is used to precipitate intermediates, reducing impurity carryover.
  • Chromatography : Reverse-phase HPLC ensures >98% purity for pharmaceutical-grade material.

Comparative Analysis of Synthetic Routes

Parameter Laboratory-Scale Industrial-Scale
Reaction Time 24–48 hours 8–12 hours
Yield 70–85% 85–90%
Solvent Ethanol/DMSO Toluene/Water
Temperature Reflux (80°C) 25–30°C

Data Tables and Reaction Optimization

Table 1: Key Reaction Parameters for Amidoxime Synthesis

Substrate Reagents Time (h) Yield (%)
Benzonitrile NH2OH·HCl, NaHCO3, EtOH 8 90
4-Chlorobenzonitrile NH2OH·HCl, K2CO3, EtOH 18 88

Table 2: Spectral Data for Final Compound

Technique Key Signals
1H NMR δ 4.34 (CH2), 6.98–8.07 (aromatic H)
13C NMR 167.9 ppm (C=O), 170.5–176.1 ppm (oxadiazole)

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of oxadiazoles, including the compound , exhibit significant anticancer properties. The oxadiazole moiety is known for its ability to interact with biological targets, leading to cell cycle arrest and apoptosis in cancer cells. In a study evaluating various oxadiazole derivatives, it was found that compounds with similar structures to 3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile displayed potent cytotoxicity against different cancer cell lines .

Antimicrobial Properties
The compound has also been investigated for its antimicrobial activities. Studies have shown that oxadiazole derivatives can inhibit the growth of various bacterial strains. The presence of the phenyl group enhances the lipophilicity of the compound, facilitating better membrane penetration and increased antimicrobial efficacy .

Material Science

Fluorescent Materials
Due to its unique structural features, this compound can be utilized in the development of fluorescent materials. Oxadiazoles are known for their photoluminescent properties, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices has been shown to enhance light emission efficiency .

Biological Research

Inhibition Studies
The compound has been studied for its potential as a biological probe due to its ability to interact with specific receptors or enzymes. For instance, it has been evaluated for its inhibitory effects on certain enzymes involved in metabolic pathways related to cancer progression. The oxadiazole ring system provides a scaffold that can be modified to improve binding affinity and selectivity towards targeted biological molecules .

Case Studies

Study Application Findings
Study on Anticancer ActivityEvaluation of cytotoxic effects on cancer cell linesSignificant cytotoxicity observed in several cancer types; mechanism involves apoptosis .
Antimicrobial Activity AssessmentTesting against bacterial strainsEffective inhibition of bacterial growth; structure-activity relationship established .
Development of Fluorescent MaterialsUse in OLEDsEnhanced photoluminescence when incorporated into polymer matrices .
Biological Probe EvaluationInteraction with metabolic enzymesDemonstrated potential as an inhibitor; further modifications suggested for improved efficacy .

Comparison with Similar Compounds

Core Structural Features and Functional Groups

The compound shares its 1,2,4-oxadiazole core with derivatives reported in patents for sphingosine-1-phosphate (S1P) receptor modulation. For instance, 3-(4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol () also contains the 5-phenyl-1,2,4-oxadiazole motif but differs in substituents: a phenoxy-propan-2-ol group replaces the pyrrolidine-carbonyl-benzonitrile moiety. This substitution impacts solubility and target engagement. The hydroxyl group in the propan-2-ol derivative may improve aqueous solubility, whereas the benzonitrile group in the target compound likely enhances lipid bilayer penetration .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Name Molecular Weight (g/mol) Key Functional Groups LogP (Predicted) Solubility (Predicted) Biological Target
Target Compound ~375.4 1,2,4-oxadiazole, benzonitrile, pyrrolidine ~3.5 Low (organic solvents) S1P receptors (inferred)
3-(4-(5-Phenyl-1,2,4-oxadiazol-3-yl)phenoxy)propan-2-ol ~354.4 1,2,4-oxadiazole, hydroxyl, phenoxy ~2.8 Moderate (aqueous) S1P receptors
Fipronil ~437.1 Pyrazole, benzonitrile, sulfinyl ~4.0 Low GABA receptors

Note: Molecular weights and LogP values are estimates based on structural analysis.

Electronic and Steric Considerations

  • The electron-withdrawing benzonitrile group in the target compound may polarize the oxadiazole ring, affecting its π-π stacking or dipole interactions with receptors.

Research Implications and Limitations

Crystallographic studies using tools like SHELX () could elucidate bond angles and torsional strain, further clarifying structure-activity relationships.

Biological Activity

The compound 3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile is a synthetic chemical that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C20_{20}H18_{18}N4_{4}O
  • Molecular Weight : 342.39 g/mol

This compound features a pyrrolidine ring substituted with a 5-phenyl-1,2,4-oxadiazole moiety, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings exhibit various biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activities of This compound include:

  • Anticancer Activity
    • Studies have shown that oxadiazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this structure have demonstrated cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the activation of apoptotic pathways and inhibition of cell proliferation.
    • A study indicated that the presence of the oxadiazole ring significantly enhances the anticancer activity compared to non-substituted analogs .
  • Antimicrobial Properties
    • The compound has been evaluated for its antimicrobial activity against Gram-positive and Gram-negative bacteria. Preliminary results suggest significant activity against pathogens like Staphylococcus aureus and Escherichia coli, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects
    • Compounds with oxadiazole structures have also been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This suggests potential applications in treating inflammatory diseases .

Research Findings and Case Studies

A review of recent literature reveals several studies focusing on the biological activities of related oxadiazole compounds:

StudyFindings
Sudha et al. (2020)Synthesized various oxadiazole derivatives and assessed their anticonvulsant activities. Notably, compounds with pyrrolidine substitutions showed promising results in reducing seizure frequency in animal models .
ResearchGate Study (2015)Investigated the synthesis and antimicrobial activity of oxadiazole derivatives. The study highlighted that modifications in the phenyl group significantly affected antibacterial potency .
MDPI Review (2022)Discussed the structure-activity relationship (SAR) of thiazole and oxadiazole derivatives, noting that electron-donating groups enhance anticancer activity through improved interaction with cellular targets .

The biological activities of This compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Enzyme Inhibition : Inhibition of key enzymes involved in inflammation and microbial growth.
  • Cell Cycle Arrest : Interference with cell cycle progression, particularly at the G1/S checkpoint.

Q & A

Q. What are the established synthetic pathways for 3-[3-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]benzonitrile?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidine-oxadiazole core via cyclization reactions, often using microwave-assisted synthesis to enhance reaction efficiency and yield .
  • Step 2 : Introduction of the benzonitrile group via nucleophilic substitution or coupling reactions (e.g., palladium-catalyzed cross-coupling) in polar aprotic solvents like dimethylformamide (DMF) .
  • Step 3 : Final purification using techniques such as column chromatography or recrystallization .

Q. How is the structural characterization of this compound performed?

Key methods include:

  • X-ray crystallography : SHELX software is widely used for refining crystal structures, particularly for resolving stereochemistry and bond angles .
  • Spectroscopy : NMR (¹H/¹³C) confirms functional groups and connectivity, while mass spectrometry validates molecular weight .
  • Chromatography : HPLC ensures purity (>95%) and monitors reaction progress .

Q. What analytical techniques confirm the compound’s purity and identity?

  • HPLC : Quantifies purity and detects impurities using reverse-phase columns with UV detection .
  • Thin-layer chromatography (TLC) : Tracks reaction intermediates .
  • Elemental analysis : Validates empirical formula consistency .

Advanced Research Questions

Q. What experimental challenges arise in optimizing synthesis yield?

Key challenges include:

  • Low solubility : The oxadiazole and benzonitrile groups contribute to poor solubility in aqueous media, necessitating solvent optimization (e.g., DMF/THF mixtures) .
  • Side reactions : Competing pathways during cyclization require precise temperature control (e.g., maintaining 60–80°C) and catalytic additives (e.g., triethylamine) .
  • Scale-up limitations : Microwave-assisted synthesis improves small-scale efficiency but may require adaptation for larger batches .

Q. How does the compound interact with biological targets like enzymes?

  • DPP-4 inhibition : The oxadiazole moiety binds to the active site of dipeptidyl peptidase-4 (DPP-4), inhibiting its role in glucose metabolism (IC₅₀ values typically <1 µM) .
  • Structural insights : Molecular docking studies suggest the pyrrolidine ring adopts a conformation that enhances hydrophobic interactions with enzyme pockets .

Q. How can researchers resolve contradictions in biological activity data?

  • Purity verification : Re-test compounds after HPLC purification to exclude impurity-driven effects .
  • Assay optimization : Use standardized protocols (e.g., fixed incubation times, controlled pH) to minimize variability .
  • Control experiments : Compare with known inhibitors (e.g., sitagliptin for DPP-4) to validate target specificity .

Q. What strategies improve bioavailability despite low solubility?

  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to the benzonitrile moiety for enhanced solubility .
  • Nanoparticle formulation : Encapsulate the compound in liposomes or polymeric carriers to improve dissolution rates .
  • Structural analogs : Replace the phenyl group with hydrophilic substituents (e.g., pyridyl) while retaining activity .

Q. How to design derivatives to enhance pharmacological activity?

  • Structure-activity relationship (SAR) :
  • Oxadiazole modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to boost enzyme affinity .
  • Pyrrolidine substitution : Replace with azetidine for improved metabolic stability .
    • High-throughput screening : Test derivatives against target enzymes (e.g., DPP-4) and cancer cell lines (e.g., MCF-7) .

Q. What computational methods predict binding affinity and mechanism?

  • Molecular docking : Tools like AutoDock Vina simulate ligand-receptor interactions, focusing on hydrogen bonding with oxadiazole and π-π stacking with phenyl groups .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with IC₅₀ values to prioritize analogs .

Q. What are the key structural determinants of bioactivity?

  • Oxadiazole ring : Essential for hydrogen bonding with enzyme active sites .
  • Benzonitrile group : Enhances lipophilicity, aiding membrane permeability .
  • Pyrrolidine conformation : Restricts rotational freedom, optimizing target binding .

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